molecular formula C8H8BrClS B1267256 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene CAS No. 16181-14-9

1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene

Cat. No. B1267256
CAS RN: 16181-14-9
M. Wt: 251.57 g/mol
InChI Key: IFFUHWBFQAXYSI-UHFFFAOYSA-N
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Description

"1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene" is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications in synthesis and materials science. Its structure contains a bromine atom and a 2-chloroethylsulfanyl group attached to a benzene ring, making it a versatile precursor for various chemical transformations.

Synthesis Analysis

The synthesis of related brominated and sulfanyl-containing benzene derivatives often involves nucleophilic substitution reactions, where an aromatic bromide reacts with sulfanyl groups in the presence of suitable catalysts or under specific conditions. For instance, reactions with different electrophiles in the presence of zinc metal can yield various sulfone compounds, demonstrating the versatility of brominated precursors in multi-coupling reactions (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

The molecular structure of such compounds can be characterized by spectroscopic methods like NMR, IR, and sometimes XRD analysis. These techniques provide insights into the steric configuration, which can influence the compound's reactivity and interaction with other molecules. For example, the steric configuration of 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene derivatives can hinder tight intermolecular packing, affecting their solid-state properties (Liang Zuo-qi, 2015).

Scientific Research Applications

Molecular Electronics Building Blocks

1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene is utilized as a precursor in the synthesis of molecular wires for electronic applications. Aryl bromides like this compound serve as efficient building blocks for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are key components in molecular electronics (Stuhr-Hansen et al., 2005).

Synthesis of Fluorescent Compounds

This compound has been used in the synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene through the Wittig-Horner reaction, demonstrating notable photoluminescence properties. It exhibits strong fluorescence intensity in both solution and solid states, showing potential for applications in materials that require fluorescence (Liang Zuo-qi, 2015).

Synthesis of Non-Peptide Small Molecular Antagonists

In the pharmaceutical research field, 1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene derivatives have been synthesized as precursors for non-peptide CCR5 antagonists. These compounds are of interest for their potential biological activities, although they are not related to direct drug use (Bi, 2015).

Organometallic Chemistry

The compound is used in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene, a precursor in the formation of complex organometallic structures. These structures have applications in catalysis and materials science (Baker et al., 2012).

properties

IUPAC Name

1-bromo-4-(2-chloroethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFUHWBFQAXYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308153
Record name 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene

CAS RN

16181-14-9
Record name NSC202560
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-[(2-chloroethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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